molecular formula C8H14Cl2N2 B3023653 1-Phenylethane-1,2-diamine dihydrochloride CAS No. 16635-94-2

1-Phenylethane-1,2-diamine dihydrochloride

Cat. No.: B3023653
CAS No.: 16635-94-2
M. Wt: 209.11 g/mol
InChI Key: ZVHIGOVJILOQNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylethane-1,2-diamine dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-phenylethane-1,2-diamine with hydrochloric acid to form the dihydrochloride salt . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to maintain product quality. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-Phenylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The compound’s effects are mediated through pathways involving amine interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenylethane-1,2-diamine dihydrochloride is unique due to its stability and reactivity under various conditions. Its ability to form stable salts with hydrochloric acid makes it particularly useful in industrial and research applications. The compound’s versatility in undergoing multiple types of chemical reactions also sets it apart from similar compounds .

Properties

IUPAC Name

1-phenylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c9-6-8(10)7-4-2-1-3-5-7;;/h1-5,8H,6,9-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHIGOVJILOQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507283
Record name 1-Phenylethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16635-94-2
Record name 1-Phenylethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 20 g of 1-phenyl-1-acetylamino-2-acetylaminoethane and 100 ml of concentrated HCl is refluxed for 15 hours. The product separates on chilling and is filtered off, washed with acetone and then with ether to yield 13.7 g of the title C compound. This material is stored in the refrigerator (on standing at room temperature, this material will lose part of the bound HCl).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylethane-1,2-diamine dihydrochloride
Reactant of Route 2
1-Phenylethane-1,2-diamine dihydrochloride
Reactant of Route 3
1-Phenylethane-1,2-diamine dihydrochloride
Reactant of Route 4
1-Phenylethane-1,2-diamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-Phenylethane-1,2-diamine dihydrochloride
Reactant of Route 6
1-Phenylethane-1,2-diamine dihydrochloride

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